2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

Description

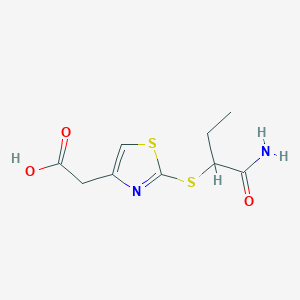

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid (CAS 1341986-86-4) is a thiazole-based acetic acid derivative with the molecular formula C₉H₁₂N₂O₃S₂ and molecular weight 260.33 g/mol . Its structure features a thiazole ring substituted at the 2-position with a (1-amino-1-oxobutan-2-yl)thio group and an acetic acid moiety at the 4-position.

Properties

IUPAC Name |

2-[2-(1-amino-1-oxobutan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S2/c1-2-6(8(10)14)16-9-11-5(4-15-9)3-7(12)13/h4,6H,2-3H2,1H3,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRYSRYVCPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)SC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid typically involves the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses .

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound belongs to a broader class of 2-(substituted-thiazol-4-yl)acetic acids , where substituents on the thiazole ring dictate physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity (log P): Target Compound: Estimated log P ~1.5 (moderate solubility due to polar amino and carbonyl groups). Benzyl Derivative (CAS 858486-04-1): Higher log P (~2.8) due to aromatic hydrophobicity . Trifluoromethylphenyl Derivative (CAS 918793-31-4): log P ~2.5 (balanced by CF₃ group’s polarity) .

- Acid Dissociation (pKa): Acetic acid moiety pKa ~2.5–3.0, while thiazole amino groups (e.g., Boc-protected) have pKa ~8–10 .

Biological Activity

Overview

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid, with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol, is a complex organic compound notable for its unique structure that combines a thiazole ring with an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound can be synthesized through the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an acid catalyst. Its synthesis is characterized by rigorous quality control measures including NMR, HPLC, LC-MS, and UPLC analyses to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This modulation may lead to the inhibition or activation of certain biochemical pathways, which underlie its observed biological effects.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds can possess significant antimicrobial properties. For instance, thiazole derivatives have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit carrageenan-induced edema in animal models, suggesting potential therapeutic benefits in inflammatory conditions .

3. Cytotoxic Effects

In cellular studies, compounds related to this thiazole derivative have been found to induce cell death in specific cancer cell lines through mechanisms such as apoptosis and necrosis. For example, thiosemicarbazone derivatives have demonstrated selective cytotoxicity against multidrug-resistant cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

Comparative Analysis

When compared to similar compounds such as 2-Aminothiazole and 4-Thiazoleacetic acid, this compound exhibits distinct chemical and biological properties due to its unique structure. This uniqueness allows for diverse applications in both research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.